molecular formula C14H10F2O3 B6402833 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1262008-43-4

2-Fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402833
CAS No.: 1262008-43-4
M. Wt: 264.22 g/mol
InChI Key: MGQBQFCKBLDPMF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, characterized by the presence of fluorine and methoxy groups on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of carboxylic acids or ketones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives, such as halogenated or nitrated compounds.

Scientific Research Applications

2-Fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorinated aromatic rings make it a useful probe for investigating biological systems.

    Medicine: Potential applications include the development of new pharmaceuticals. The compound’s unique properties may contribute to the design of drugs with improved efficacy and reduced side effects.

    Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid exerts its effects depends on its specific application. In chemical reactions, the compound’s fluorine atoms can influence the electron density of the aromatic rings, affecting reactivity and selectivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid
  • 2-Fluoro-5-(2-methoxyphenyl)benzoic acid
  • 4-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid

Uniqueness

2-Fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid is unique due to the specific positioning of its fluorine and methoxy groups. This arrangement can significantly influence its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of multiple fluorine atoms can enhance its stability and resistance to metabolic degradation, which is advantageous in pharmaceutical applications.

Properties

IUPAC Name

2-fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-7-9(3-5-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQBQFCKBLDPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690188
Record name 4,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-43-4
Record name 4,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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